N-(5-bromoquinolin-8-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide
Overview
Description
N-(5-bromoquinolin-8-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide is a complex organic compound that features a quinoline ring substituted with a bromine atom and a benzamide moiety linked through a tetrafluoropropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromoquinolin-8-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide typically involves multiple steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Bromination: The quinoline ring is then brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 3-aminobenzoic acid with an appropriate acylating agent.
Linking the Tetrafluoropropoxy Group: The final step involves linking the tetrafluoropropoxy group to the benzamide moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromoquinolin-8-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The bromine atom on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Amines or thiols in the presence of a base like potassium carbonate.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N-(5-bromoquinolin-8-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific biomolecules.
Mechanism of Action
The mechanism of action of N-(5-bromoquinolin-8-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tetrafluoropropoxy group play crucial roles in enhancing the compound’s binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-8-quinolinyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide
- N-(5-fluoro-8-quinolinyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide
- N-(5-iodo-8-quinolinyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide
Uniqueness
N-(5-bromoquinolin-8-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The tetrafluoropropoxy group also imparts distinct electronic properties, making this compound particularly interesting for various applications.
Properties
IUPAC Name |
N-(5-bromoquinolin-8-yl)-3-(2,2,3,3-tetrafluoropropoxymethyl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrF4N2O2/c21-15-6-7-16(17-14(15)5-2-8-26-17)27-18(28)13-4-1-3-12(9-13)10-29-11-20(24,25)19(22)23/h1-9,19H,10-11H2,(H,27,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKSULUUGOSIKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=C3C(=C(C=C2)Br)C=CC=N3)COCC(C(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrF4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.